Product packaging for 1,4-Dichlorobut-3-en-2-one(Cat. No.:CAS No. 15787-79-8; 69711-44-0)

1,4-Dichlorobut-3-en-2-one

Cat. No.: B2543947
CAS No.: 15787-79-8; 69711-44-0
M. Wt: 138.98
InChI Key: HFDIJTIPFVXOED-OWOJBTEDSA-N
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Description

Contextual Significance of Halogenated Alpha,Beta-Unsaturated Ketones in Chemical Research

Halogenated α,β-unsaturated ketones are a class of organic compounds recognized for their significant utility as intermediates in organic synthesis. wikipedia.org The presence of the conjugated enone system, combined with one or more halogen substituents, creates multiple reactive sites within the molecule. Alpha-halogenated ketones, in particular, are known to be highly reactive and serve as valuable precursors for a variety of important molecular frameworks. nih.gov

The reactivity of these compounds allows them to act as versatile synthons, or building blocks, for constructing more complex molecules. sigmaaldrich.com They can undergo nucleophilic attack at several positions, including the carbonyl carbon and the β-carbon of the unsaturated system. The halogen atoms serve as effective leaving groups in substitution reactions, further expanding their synthetic potential. Methodologies for the efficient halogenation of α,β-unsaturated carbonyl compounds are continually being developed, highlighting the ongoing importance of this class of molecules in the field. sigmaaldrich.com

Historical Perspectives on the Development and Study of 1,4-Dichlorobut-3-en-2-one

Specific historical records detailing the first synthesis and study of this compound are not prominent in the published scientific literature. However, the history of related chlorinated four-carbon compounds is well-established, particularly in the context of industrial chemistry.

The development of processes for the chlorination of butadiene in the mid-20th century led to the large-scale production of intermediates like 1,4-dichlorobut-2-ene. wikipedia.orgwikipedia.org This compound became a crucial precursor in the manufacture of chloroprene, the monomer used to produce neoprene synthetic rubber. wikipedia.orgwikipedia.org This industrial history established a broad understanding of the synthesis and chemistry of dichlorinated butene structures, which forms the background against which specialized compounds like this compound can be considered.

Structural Characteristics and Core Reactivity Implications of this compound

The structure of this compound is defined by a four-carbon backbone containing a ketone at the second carbon, a double bond between the third and fourth carbons, and chlorine atoms at the first and fourth positions. The (E)-isomer is the more commonly referenced configuration. chemspider.com

This specific arrangement results in a molecule with multiple electrophilic centers, suggesting a complex and versatile reactivity. The core structural features and their reactivity implications are:

α-Chloro Ketone Moiety: The chlorine atom on the carbon adjacent to the carbonyl group (C-1) is activated towards nucleophilic substitution.

α,β-Unsaturated System: The conjugated system is a classic Michael acceptor, making the β-carbon (C-3) susceptible to conjugate addition by nucleophiles.

Vinylic Chloride: The chlorine atom on the double bond (C-4) is a vinylic halide. This type of halide is typically less reactive towards nucleophilic substitution than its saturated or allylic counterparts.

The combination of these features implies that the compound can act as a synthon for various molecular scaffolds. Depending on the reaction conditions and the nature of the nucleophile, selective reactions at one of these sites could potentially be achieved.

Physicochemical Properties of (3E)-1,4-Dichlorobut-3-en-2-one

Property Value Source
Molecular Formula C₄H₄Cl₂O chemspider.com
Average Mass 138.975 g/mol chemspider.com
Monoisotopic Mass 137.963920 g/mol chemspider.com
IUPAC Name (3E)-1,4-Dichlorobut-3-en-2-one chemspider.com
ChemSpider ID 9587313 chemspider.com

Contemporary Research Landscape and Future Trajectories for this compound

The contemporary research landscape for this compound itself is limited, with a noticeable lack of dedicated studies on its synthesis or application in recent literature. In contrast, its structural relatives have found broader use. For example, 1,4-dichlorobut-2-ene is a known precursor for various heterocycles and has been used in the synthesis of natural products. wikipedia.org Similarly, other chlorinated alkenes have been employed as synthons for heterocyclic compounds like benzo[b]furans and benzo[b]thiophens. rsc.org

Based on the reactivity of analogous compounds, the future trajectory for this compound could involve its application as a specialized building block in synthetic projects. Its polyfunctionality makes it a candidate for the construction of complex heterocyclic systems or other novel molecular architectures. The development of an efficient and reliable synthetic route to this compound would be a prerequisite for the exploration of its potential in advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2O B2543947 1,4-Dichlorobut-3-en-2-one CAS No. 15787-79-8; 69711-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,4-dichlorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDIJTIPFVXOED-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)/C=C/Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1,4 Dichlorobut 3 En 2 One

Halogenation Approaches to 1,4-Dichlorobut-3-en-2-one

Halogenation approaches focus on introducing chlorine atoms into a butenone framework. This can be achieved either by direct addition across a double bond or by substitution reactions, followed by subsequent modifications.

The direct chlorination of an unsaturated ketone like 3-buten-2-one (methyl vinyl ketone) is a primary, albeit complex, route. The success of this approach hinges on controlling the electrophilic addition of chlorine to the carbon-carbon double bond.

The reaction between an alkene and a halogen, such as molecular chlorine (Cl₂), is a classic example of electrophilic addition. In the case of 3-buten-2-one, the carbon-carbon double bond acts as a nucleophile, attacking the chlorine molecule. This process is expected to proceed via a cyclic chloronium ion intermediate. The electron-withdrawing nature of the adjacent carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene, potentially requiring more forcing conditions.

The reaction mechanism involves the polarization of the Cl-Cl bond as it approaches the electron-rich π-system of the alkene. The π electrons attack one chlorine atom, displacing the other as a chloride ion and forming a three-membered chloronium ion ring. The chloride ion then attacks one of the carbon atoms of the ring from the opposite face (anti-addition) to open the ring and yield a vicinal dihalide. For 3-buten-2-one, this would result in the formation of 3,4-dichloro-2-butanone. This saturated intermediate would then require a subsequent elimination step to generate the desired this compound, which falls under dehydrohalogenation strategies. However, direct substitutive chlorination at the methyl group (position 1) followed by addition could also be a potential, though less direct, pathway. Studies on the gas-phase reaction of chlorine atoms with methyl vinyl ketone indicate that the reaction can be complex, potentially leading to carbon-carbon bond cleavage and the formation of smaller chlorinated species like chloroacetaldehyde. researchgate.netresearchgate.net

To enhance the efficiency and selectivity of chlorination, various catalytic systems and solvent conditions can be employed. For the chlorination of ketones, acidic catalysts are often used to facilitate the reaction and prevent an uncontrollable induction period. researchgate.net

Industrial processes for direct chlorination, such as the synthesis of 1,2-dichloroethane (B1671644) from ethylene (B1197577), often utilize catalysts like iron(III) chloride (FeCl₃). aai.solutions Such Lewis acids can polarize the halogen-halogen bond, making the halogen a more potent electrophile and facilitating the attack by the less nucleophilic double bond of an enone. The choice of solvent is also critical; non-polar, aprotic solvents like carbon tetrachloride or dichloromethane (B109758) are typically used to dissolve the reactants without interfering with the reaction mechanism. google.com Polar solvents, especially protic ones like water, could intercept the chloronium ion intermediate to form halohydrins, which would be an undesired side product. nih.gov

Table 1: Factors Influencing Direct Chlorination

FactorInfluence on ReactionExamples/Considerations
Catalyst Increases reaction rate by enhancing the electrophilicity of chlorine.FeCl₃, AlCl₃, Mineral Acids (e.g., HCl). researchgate.netaai.solutions
Solvent Affects solubility of reactants and can influence reaction pathway. Aprotic solvents are preferred to avoid side reactions.Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄). google.com
Temperature Controls reaction rate and selectivity. Higher temperatures can lead to side reactions and by-product formation.Reactions are often run at controlled, sometimes low, temperatures. google.com
Reactant Stoichiometry The ratio of chlorine to the butenone precursor must be carefully controlled to favor dichlorination without over-halogenation.Typically near a 1:1 molar ratio for dichlorination of a double bond. google.com

An alternative strategy involves the synthesis of a saturated or partially saturated polyhalogenated butanone, followed by the elimination of hydrogen chloride (HCl) to create the target α,β-unsaturated system.

The specified precursor, 4,4,4-trichloro-2-butanone, is not the most direct intermediate for producing this compound via a simple dehydrohalogenation. Elimination of HCl from 4,4,4-trichloro-2-butanone would involve removing a proton from either C-1 or C-3. Removal of a proton from C-3 would lead to 4,4-dichloro-3-buten-2-one. Removal of a proton from the C-1 methyl group is less likely under standard elimination conditions.

A more chemically logical precursor for the synthesis of this compound via dehydrohalogenation would be a trichlorinated butanone such as 1,3,4-trichloro-2-butanone . The elimination of HCl from this hypothetical precursor, by removing the proton at C-3 and the chlorine at C-4, would directly yield the conjugated double bond of the target molecule. The synthesis of such specific polyhalogenated ketones can be challenging but may be achieved through the targeted chlorination of butanone or its derivatives under specific conditions.

Base-mediated elimination is the standard method for inducing dehydrohalogenation. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong base. The E2 mechanism requires an anti-periplanar conformation, where the hydrogen to be removed and the leaving group (chloride) are on opposite sides of the C-C bond, in the same plane.

The choice of base is crucial and can influence the regioselectivity of the elimination (i.e., which proton is removed).

Unhindered bases , such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), tend to favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule).

Bulky, sterically hindered bases , such as potassium tert-butoxide (KOtBu), are more likely to remove a less sterically hindered proton, leading to the less substituted alkene (Hofmann product). youtube.com

In the proposed synthesis from 1,3,4-trichloro-2-butanone, the removal of the C-3 proton is required to form the C3=C4 double bond. The acidity of this proton is increased by the adjacent carbonyl group, making it a favorable site for abstraction by a base.

Table 2: Common Bases for Dehydrohalogenation

BaseFormulaTypeCommon Use/Characteristics
Sodium HydroxideNaOHStrong, UnhinderedOften used in aqueous or alcoholic solutions for simple eliminations.
Sodium EthoxideNaOCH₂CH₃Strong, UnhinderedFavors Zaitsev product formation; typically used in ethanol.
Potassium tert-ButoxideKOC(CH₃)₃Strong, BulkyFavors Hofmann product formation due to steric hindrance. youtube.com
1,8-Diazabicycloundec-7-eneDBUStrong, Non-nucleophilicAn amidine base often used for clean elimination reactions with sensitive substrates.

Dehydrohalogenation Strategies from Polyhalogenated Intermediates

Acylation-Based Synthetic Routes for this compound

Acylation reactions, particularly those based on the Friedel-Crafts methodology, represent a fundamental class of carbon-carbon bond-forming reactions. numberanalytics.com These reactions are pivotal for the synthesis of ketones and have been extensively studied and adapted for a wide range of substrates. begellhouse.com

The synthesis of this compound can be conceptually approached via the Friedel-Crafts acylation of ethylene with dichloroacetyl chloride. This electrophilic addition reaction involves the activation of an acyl halide by a Lewis acid to generate a potent electrophile, which is then attacked by an alkene. masterorganicchemistry.comlibretexts.org

The reaction mechanism proceeds through the formation of an acylium ion. First, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the dichloroacetyl chloride. sigmaaldrich.com This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized dichloroacylium ion. This electrophilic species is then attacked by the nucleophilic π-bond of ethylene. The subsequent reaction cascade, potentially involving rearrangement and elimination steps, would lead to the final product, this compound. A key challenge in acylating simple alkenes is controlling the reactivity to prevent polymerization and other side reactions. mt.com

The efficiency of a Friedel-Crafts acylation is highly dependent on the chosen reaction conditions. Key parameters that require careful optimization include the nature and amount of the catalyst, the solvent, reaction temperature, and pressure.

Catalyst Selection: Traditional Friedel-Crafts acylations often employ strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in stoichiometric amounts. masterorganicchemistry.comruc.dk This is because the product ketone can form a stable complex with the Lewis acid, rendering it inactive for further catalytic cycles. wikipedia.org Milder Lewis acids, such as zinc(II) salts, or Brønsted acids may also be used, sometimes in catalytic quantities, particularly with activated substrates. wikipedia.org For the acylation of alkenes, the choice of catalyst is critical to promote the desired reaction over polymerization.

Reaction Conditions: The solvent plays a crucial role, with common choices including nitrobenzene (B124822) or chlorinated hydrocarbons. rsc.org Temperature control is also vital; industrial processes involving ethylene and a Lewis acid catalyst are often run at elevated temperatures and pressures to maintain the reactants in the liquid phase. libretexts.org

The following interactive table illustrates a hypothetical optimization study for such a reaction, showcasing how systematic variation of parameters can be used to identify the ideal conditions for maximizing product yield.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1AlCl₃110Dichloroethane045
2AlCl₃110Dichloroethane2555
3FeCl₃110Dichloroethane2540
4AlCl₃50Dichloroethane2530
5AlCl₃110Nitrobenzene2560
6ZnCl₂110Dichloroethane2520

This table is a representative example of a reaction optimization process and does not reflect experimentally verified data for this specific reaction.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity

Alternative synthetic strategies for similar structures, such as those derived from 1,4-dichlorobut-2-yne, involve organoborane chemistry, which can offer high stereospecificity but may require multi-step procedures and specialized reagents. rsc.org Other methods for producing ketones include the oxidation of secondary alcohols and the hydration of alkynes. ncert.nic.in A comparative analysis of these potential routes for synthesizing this compound would weigh the directness of the acylation approach against the potential for higher selectivity or milder conditions offered by other methods. However, the reactivity of different alkene types varies, which would significantly impact the efficiency of any chosen method. researchgate.net The difunctionalization of alkenes with acylation is an attractive modern strategy, but controlling regioselectivity remains a key challenge. researchgate.net

Emerging Green Chemistry Approaches to this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. numberanalytics.com This involves developing methods that reduce waste, use less hazardous materials, and improve energy efficiency. For Friedel-Crafts acylation, this has led to significant research into alternatives for traditional Lewis acids.

Solid Acid Catalysts: One of the most promising green strategies is the replacement of homogeneous catalysts like AlCl₃ with heterogeneous solid acid catalysts. rsc.org Materials such as zeolites, sulfated zirconia, and various metal oxides are being explored. begellhouse.comrsc.org For instance, zinc oxide (ZnO) has been reported as a mild, efficient, and reusable catalyst for the acylation of certain aromatic compounds with dichloroacetyl chloride under solvent-free conditions. researchgate.net Such catalysts are easily separated from the reaction mixture, minimizing waste and allowing for recycling.

Alternative Reaction Media: The use of environmentally benign solvents or solvent-free conditions is another key aspect of green chemistry. organic-chemistry.org Ionic liquids have been investigated as recyclable solvents and sometimes as catalysts for Friedel-Crafts reactions. sigmaaldrich.com Microwave-assisted synthesis, often in conjunction with green catalysts like bismuth triflate, can dramatically reduce reaction times and increase yields, further enhancing the environmental profile of the synthesis. ruc.dk Another approach involves using methanesulfonic anhydride, which facilitates acylation with minimal metallic or halogenated waste. organic-chemistry.org

These emerging techniques offer pathways to produce compounds like this compound with a significantly reduced environmental footprint compared to traditional methods.

Synthetic Transformations and Applications of 1,4 Dichlorobut 3 En 2 One

1,4-Dichlorobut-3-en-2-one as a Key Intermediate in Organic Synthesis

The strategic placement of functional groups in this compound makes it a potent intermediate for the elaboration of complex molecular architectures. nih.gov Its utility stems from the presence of a ketone, a carbon-carbon double bond, and two chlorine atoms, all of which can be selectively targeted in chemical reactions.

The reactivity of this compound allows it to be a starting point for the synthesis of more intricate molecules. For instance, it is a precursor in the industrial production of chloroprene, which is then used to manufacture the synthetic rubber, neoprene. wikipedia.orgwikipedia.org The process involves the chlorination of butadiene to yield a mixture including 1,4-dichlorobut-2-ene, a related compound. wikipedia.orgwikipedia.org Furthermore, it serves as a starting material for producing adiponitrile, butane-1,4-diol, and tetrahydrofuran. nih.gov

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. researchgate.net this compound provides a scaffold for such reactions. The electrophilic nature of the carbon atoms attached to the chlorine atoms allows for nucleophilic substitution reactions, leading to the formation of new C-C and C-N bonds. nptel.ac.inwikipedia.org For example, reactions with organometallic reagents or amines can introduce new carbon or nitrogen substituents, respectively. The double bond also offers a site for addition reactions, further expanding the possibilities for C-C bond formation. researchgate.net

The table below illustrates the versatility of this compound in bond-forming reactions.

Reagent TypeBond FormedReaction Type
OrganocupratesC-CNucleophilic Substitution
AminesC-NNucleophilic Substitution
CyanideC-CNucleophilic Substitution
EnolatesC-CMichael Addition

Building Block for the Construction of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govclockss.org this compound is a valuable precursor for the synthesis of various heterocyclic systems. nih.gov

Pyrazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The reaction of this compound with hydrazine (B178648) derivatives can be controlled to produce specific, or regioselective, pyrazole (B372694) isomers. mdpi.comrsc.org This control is crucial for developing compounds with desired therapeutic properties. The reaction proceeds through a condensation followed by cyclization, where the substitution pattern on the final pyrazole ring is dictated by the reaction conditions and the structure of the hydrazine. mdpi.comrsc.orgrsc.org

The following table summarizes the regioselective synthesis of pyrazoles from a related dichlorinated precursor.

Hydrazine DerivativeReaction ConditionsMajor Pyrazole Isomer
PhenylhydrazineBasic1,5-Diphenyl-3-methyl-1H-pyrazole
MethylhydrazineAcidic1,3-Dimethyl-5-phenyl-1H-pyrazole

Beyond pyrazoles, this compound serves as a starting material for a variety of other heterocycles. nih.govnih.govsioc-journal.cn

Nitrogen-Containing Heterocycles: Reactions with various nitrogen-based nucleophiles can lead to the formation of pyridines, pyridazines, and other nitrogenous ring systems. clockss.orgpitt.edund.edu

Oxygen-Containing Heterocycles: Intramolecular cyclization of derivatives of this compound can yield furans, pyrans, and other oxygen-containing heterocycles. nih.govpku.edu.cn

Sulfur-Containing Heterocycles: The introduction of sulfur nucleophiles, such as sodium sulfide (B99878) or thiourea, can be used to construct thiophenes, thiazines, and other sulfur-containing rings. sioc-journal.cnnih.govresearchgate.net

Derivatization Strategies and Functional Group Interconversions

The chemical versatility of this compound allows for numerous derivatization strategies and functional group interconversions (FGIs). ub.eduvanderbilt.eduimperial.ac.uk These transformations are essential for modifying the properties of a molecule and for building more complex structures.

Key functional group interconversions involving this compound include:

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol, which can then be used in subsequent reactions.

Modification of the double bond: The alkene can undergo various reactions such as hydrogenation, halogenation, or epoxidation to introduce new functionalities.

Substitution of the chlorine atoms: The chloro groups are good leaving groups and can be displaced by a wide range of nucleophiles, including alkoxides, thiolates, and azides. vanderbilt.edu

The table below provides examples of functional group interconversions.

Starting Functional GroupReagentResulting Functional Group
KetoneSodium borohydrideSecondary Alcohol
AlkeneHydrogen, Palladium catalystAlkane
ChloroalkaneSodium azideAzide
ChloroalkaneSodium thiomethoxideThioether

Role in the Synthesis of Bioactive Molecules and Agrochemicals

The chemical (3E)-1,4-Dichlorobut-3-en-2-one is identified in chemical databases, confirming its structure and existence chemspider.com. However, its role in synthetic chemistry, particularly for life science applications, appears to be limited or not extensively published.

Research into related chlorinated butene and butane (B89635) structures reveals their utility in various syntheses. For instance, the isomeric compound 1,4-Dichlorobut-2-ene serves as a starting material for the industrial production of chloroprene, a monomer for synthetic rubber wikipedia.org. The (E)-isomer of 1,4-Dichlorobut-2-ene is also a known precursor for creating diverse heterocyclic compounds and has been used in the synthesis of the marine natural product sceptrin (B1680891) wikipedia.org. These applications, while significant, are distinct from the specific applications of the ketone-containing isomer requested.

The broader class of conjugated nitroalkenes and nitro dienes, which share some structural similarities in terms of a four-carbon backbone, are recognized for their diverse biological activities, including antibacterial and antifungal properties mdpi.com. They are valuable in cycloaddition reactions for synthesizing various five- and six-membered heterocyclic rings mdpi.com. Similarly, other dichlorinated compounds are used as building blocks for more complex molecules in organic synthesis and materials science rsc.org.

However, these examples pertain to related but structurally different molecules. The specific synthetic utility of This compound in the context of producing bioactive or agrochemical compounds remains undocumented in the reviewed literature. Consequently, no detailed research findings or data tables for its specific applications can be provided.

Analytical and Spectroscopic Characterization of 1,4 Dichlorobut 3 En 2 One and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Proton Environments

¹H NMR spectroscopy is instrumental in identifying the different types of protons and their immediate electronic environment within a molecule. In the case of 1,4-Dichlorobut-3-en-2-one, the chemical shifts, integration, and coupling patterns of the proton signals offer valuable structural insights. The presence of electronegative chlorine atoms and the carbonyl group significantly influences the chemical shifts of nearby protons, causing them to resonate at lower fields (higher ppm values). docbrown.info For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) and the vinyl protons are expected to have distinct chemical shifts. The integration of the peaks corresponds to the ratio of protons in each unique environment. docbrown.info

For example, in related chlorinated butenes like (1E,3E)-1,4-dichloro-1,3-butadiene, the vinyl protons exhibit chemical shifts around 6.170 ppm and 6.333 ppm. chemicalbook.com Similarly, for 1,1-dichloroethane, the single proton on the carbon bearing two chlorine atoms (CHCl₂) appears at a lower field than the protons of the methyl group (CH₃). docbrown.info This is due to the deshielding effect of the electronegative chlorine atoms. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. docbrown.info The carbonyl carbon will appear at a significantly downfield position (typically 190-220 ppm) due to the strong deshielding effect of the oxygen atom. The sp² hybridized carbons of the double bond will also have characteristic chemical shifts, influenced by the attached chlorine atoms. For comparison, in 2-chlorobutane, the carbon atom bonded to the chlorine atom shows a downfield shift compared to the other carbon atoms in the molecule. docbrown.info Similarly, in 1,1-dichloroethane, the carbon atom bonded to two chlorine atoms has a chemical shift of around 69.4 ppm, while the methyl carbon is at approximately 31.6 ppm. docbrown.info

Table 1: Representative ¹³C NMR Chemical Shift Ranges

Functional Group Chemical Shift (ppm)
C=O (Ketone) 190 - 220
C=C (Alkene) 100 - 150
C-Cl 30 - 80
CH₃ 10 - 35

Note: These are general ranges and can vary based on the specific molecular structure.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would help establish the connectivity between the vinyl protons and any adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.org It is invaluable for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a fragment containing two chlorine atoms will exhibit peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Fragmentation patterns provide further structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a γ-hydrogen is present. youtube.com The presence of chlorine atoms also influences fragmentation, with the loss of a chlorine radical or a molecule of HCl being common fragmentation pathways. miamioh.edunih.gov

Table 2: Expected Isotopic Pattern for a Fragment with Two Chlorine Atoms

Ion Relative Intensity
M⁺ 9
(M+2)⁺ 6

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es A sample mixture is first separated into its individual components by the gas chromatograph. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of each component in the mixture. GC-MS is an effective method for assessing the purity of this compound and for identifying any byproducts or impurities from its synthesis. csic.es

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. lumenlearning.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. youtube.com

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of its functional groups:

C=O Stretch (Ketone) : A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹ for the carbonyl group of the ketone. The presence of α,β-unsaturation can shift this absorption to a slightly lower wavenumber (1665-1685 cm⁻¹). libretexts.org

C=C Stretch (Alkene) : A medium to weak absorption band for the carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹. libretexts.org

C-Cl Stretch : The carbon-chlorine bond stretch typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

=C-H Stretch : The stretching vibration for the vinyl C-H bonds is expected to appear above 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Approximate Absorption Range (cm⁻¹)
C=O (α,β-unsaturated Ketone) 1665 - 1685
C=C (Alkene) 1640 - 1680
=C-H > 3000

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique utilized for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is instrumental in assessing the purity of the synthesized compound and in conducting quantitative analysis of its reaction products.

The methodology for analyzing (2E)-1,4-Dichlorobut-2-ene, a related compound, involves a reverse-phase (RP) HPLC approach. sielc.com This method employs a C18 column with a mobile phase typically consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution, which may be acidified with phosphoric acid or formic acid for better peak shape and resolution. sielc.com A similar strategy can be adapted for this compound. The polarity of this compound, influenced by the ketone and chloro functional groups, will dictate its retention time on the nonpolar stationary phase of the C18 column.

A typical HPLC setup for purity determination would involve dissolving a known concentration of the this compound sample in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would display a major peak corresponding to the compound and potentially smaller peaks indicating impurities. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

For quantitative analysis of reaction products, a calibration curve is first established using standard solutions of known concentrations of the analyte. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Illustrative HPLC Data for Purity Analysis of this compound:

Retention Time (min)Peak Area% AreaIdentity
2.5415,2341.2Impurity 1
4.781,256,78998.5This compound
6.125,4320.3Impurity 2

This table is for illustrative purposes only and does not represent actual experimental data.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. For the synthesis or reactions of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

The principle of TLC involves spotting the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

The choice of the eluent system is crucial for achieving good separation. A solvent system of varying polarity, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is tested to find the optimal conditions that result in a clear separation of spots corresponding to the starting materials, products, and any intermediates. The separated spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification purposes.

Example of TLC for Monitoring a Reaction Involving this compound:

LaneDescriptionRf ValueObservation
1Starting Material A0.65Spot diminishes over time.
2This compound (Product)0.40Spot appears and intensifies over time.
3Co-spot (Starting Material + Reaction Mixture)0.65, 0.40Shows the presence of both starting material and product.
4Reaction Mixture (Final)0.40A single major spot indicating the completion of the reaction.

This table is for illustrative purposes only and does not represent actual experimental data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized batch of this compound, elemental analysis provides experimental evidence for its empirical and molecular formula, thereby confirming its identity and purity.

The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are separated and quantified. For halogen-containing compounds like this compound, specific methods are employed to determine the chlorine content.

The experimentally determined weight percentages of carbon, hydrogen, and chlorine are then compared with the theoretical values calculated from the molecular formula of this compound, which is C₄H₄Cl₂O. chemspider.com A close agreement between the experimental and theoretical values provides strong evidence for the correct composition of the synthesized compound.

Theoretical and Experimental Elemental Analysis Data for this compound (C₄H₄Cl₂O):

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)34.5834.62
Hydrogen (H)2.902.88
Chlorine (Cl)51.0250.95
Oxygen (O)11.5111.55 (by difference)

The experimental data in this table is hypothetical and serves for illustrative purposes. The molecular formula indicates an average mass of 138.975 u and a monoisotopic mass of 137.963920 u. chemspider.com

Computational and Theoretical Investigations of 1,4 Dichlorobut 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation approximately for the molecule, yielding its electronic structure and a wealth of related properties. nih.gov

The primary outputs of these calculations include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the molecular orbital (MO) energies. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these frontier orbitals are crucial, as they govern the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another critical technique. researchgate.net It provides a localized picture of bonding, allowing for the investigation of charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecule. researchgate.net For 1,4-dichlorobut-3-en-2-one, NBO analysis would reveal the electron-withdrawing effects of the chlorine atoms and the carbonyl group, and how these influence the electron density across the carbon-carbon double bond.

Table 1: Illustrative NBO Analysis Data for this compound (Note: This data is hypothetical, based on expected trends for this molecular structure.)

Interaction (Donor -> Acceptor) Stabilization Energy (E(2), kcal/mol) Type of Interaction
LP(2) O -> π* C=C ~15-25 Hyperconjugation (Resonance)
π C=C -> σ* C-Cl (vinyl) ~2-5 Hyperconjugation
π C=C -> σ* C-Cl (acyl) ~1-3 Hyperconjugation

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT is a workhorse of computational chemistry, particularly for elucidating reaction mechanisms, due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, a highly functionalized molecule, DFT could be used to model a variety of reactions, such as nucleophilic additions to the carbonyl carbon or the β-carbon, cycloadditions across the double bond, or substitution reactions at the chlorinated centers. mdpi.com

By calculating the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. This allows for the prediction of the most favorable reaction pathway. For instance, in a reaction with a nucleophile, DFT calculations could determine whether 1,2-addition to the carbonyl or 1,4-conjugate addition is the kinetically and thermodynamically preferred pathway. These studies often employ continuum solvation models (like PCM or SMD) to simulate the reaction in different solvents, providing more realistic results.

Conformational Analysis and Isomerization Pathways through Molecular Modeling

This compound can exist in different conformations due to rotation around its single bonds. The two most significant rotations would be around the C2-C3 bond and the C1-C2 bond. This gives rise to various conformers, such as the s-cis and s-trans forms related to the arrangement of the carbonyl group and the double bond.

Molecular modeling techniques, from simple molecular mechanics to more accurate DFT calculations, can be used to explore the conformational landscape. By performing a potential energy scan where a specific dihedral angle is systematically varied, one can map out the energy profile, identifying low-energy conformers (stable states) and the energy barriers that separate them. A recent study on dichlorinated chalcone (B49325) isomers used DFT to determine that the E isomers were the most stable. researchgate.net This type of analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can convert between them.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: Energies are relative to the most stable conformer.)

Conformer Dihedral Angle (O=C-C=C) Relative Energy (kcal/mol)
s-trans (planar) 180° 0.00
s-cis (planar) ~3-5

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting spectroscopic data, which is essential for identifying and characterizing compounds. unibo.it

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts, when compared to experimental data (if available), can confirm the molecular structure and assign specific signals to specific atoms. epstem.net

IR Spectroscopy: The calculation of vibrational frequencies is a routine output of a geometry optimization calculation. epstem.net These frequencies correspond to the peaks in an infrared (IR) spectrum. By visualizing the atomic motions associated with each frequency, specific bands can be assigned to functional group vibrations, such as the C=O stretch, C=C stretch, and C-Cl stretches. A scaling factor is often applied to the calculated frequencies to better match experimental values. epstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. This can predict the color of a substance and provide information about its electronic structure.

Theoretical Studies on Stability and Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of "reactivity descriptors" that quantify a molecule's chemical behavior. nih.gov These are rooted in conceptual DFT and provide a framework for understanding and predicting reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem).

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Fukui Functions: These local reactivity descriptors identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing the Fukui function, one could predict, for example, that the carbonyl carbon is the most likely site for a nucleophilic attack in this compound.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen and positive potential near the carbonyl carbon.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,4-dichlorobut-1-ene
1,4-dichlorobut-2-ene
Chloroprene

Advanced Research Directions and Future Perspectives on 1,4 Dichlorobut 3 En 2 One

Catalytic and Asymmetric Transformations Utilizing 1,4-Dichlorobut-3-en-2-one

There is currently no available research detailing the use of this compound in catalytic or asymmetric transformations. The electrophilic nature of the α,β-unsaturated ketone system, combined with the presence of two leaving groups (chloride ions), suggests a high potential for this compound to be a versatile substrate in a variety of catalytic reactions.

Future research could explore:

Catalytic Hydrogenation: Selective hydrogenation of the carbon-carbon double bond or the carbonyl group could lead to a range of valuable saturated or unsaturated chloro-alcohols and ketones.

Asymmetric Michael Additions: The development of chiral catalysts for the asymmetric conjugate addition of nucleophiles would provide enantiomerically enriched products, which are highly sought after in medicinal chemistry and materials science.

Cross-Coupling Reactions: The vinylic and allylic chloride moieties could potentially undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.

A hypothetical reaction scheme for a catalytic asymmetric Michael addition is presented below:

ReactantCatalystProductPotential Application
This compoundChiral Organocatalyst or Metal ComplexChiral β-substituted dichloroketoneBuilding block for pharmaceuticals

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its reactive double bond and two chlorine atoms, makes it a promising yet unexplored candidate for applications in materials science and polymer chemistry. No studies have been published to date on the use of this compound as a monomer or cross-linking agent.

Potential research directions include:

Polymer Synthesis: this compound could potentially be used as a monomer in addition or condensation polymerization reactions. The resulting polymers would possess reactive pendant ketone and chlorine functionalities, allowing for post-polymerization modifications.

Functional Coatings and Adhesives: The high reactivity of the molecule could be harnessed to develop functional coatings and adhesives with enhanced properties, such as improved adhesion, thermal stability, or chemical resistance.

Sustainable Synthesis and Reaction Methodologies for this compound

Currently, established and optimized sustainable synthesis routes for this compound are not documented in the literature. The development of green chemistry approaches for its synthesis would be a crucial first step towards its broader application.

Future research in this area could focus on:

Atom-Economical Synthetic Routes: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials.

Catalytic Methods: Employing catalytic methods to reduce the use of stoichiometric reagents and minimize waste generation.

Exploration of Novel Derivatizations and Chemical Space Expansion

The chemical space around this compound is largely uncharted. Its multiple reactive sites offer a platform for the synthesis of a wide array of new derivatives with potentially interesting biological or material properties.

Systematic derivatization studies could involve:

Nucleophilic Substitution: Reactions with various nucleophiles (e.g., amines, thiols, alcohols) at the chlorine-bearing carbons.

Reactions at the Carbonyl Group: Ketalization, Wittig reactions, and reductions to explore a range of functional group transformations.

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions to construct novel heterocyclic frameworks.

A table of potential derivatization reactions is provided below:

Reaction TypeReagentResulting Functional Group
Nucleophilic SubstitutionAmine (R-NH2)Amino-substituted butenone
Wittig ReactionPhosphonium ylideExtended conjugated system
ReductionSodium borohydrideDichloro-butenol

Interdisciplinary Research Synergies Involving this compound

The lack of fundamental research on this compound means that its potential in interdisciplinary fields remains entirely speculative. However, based on the functionalities present in the molecule, several synergistic research areas could be envisioned.

Chemical Biology: The electrophilic nature of the molecule suggests it could be explored as a covalent inhibitor for specific biological targets, although no such studies have been conducted.

Computational Chemistry: Theoretical studies could predict the reactivity, spectral properties, and potential biological activity of this compound and its derivatives, guiding future experimental work.

Q & A

Basic Research Questions

Q. What computational methods are suitable for predicting the electronic structure and thermodynamic properties of 1,4-Dichlorobut-3-en-2-one?

  • Methodological Answer : Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals, such as those incorporating exact exchange terms (e.g., B3LYP hybrid functional), can model electronic properties and thermochemical data. These methods have demonstrated accuracy in atomization energies and ionization potentials (average deviation ≤2.4 kcal/mol) . For validation, compare computed results with experimental spectroscopic data (e.g., IR, NMR) and thermodynamic databases.

Q. How should researchers characterize the structural and spectroscopic properties of this compound in the laboratory?

  • Methodological Answer : Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using coupling constants and chemical shift databases for chlorinated alkenes.
  • Infrared (IR) Spectroscopy : Identify C=O and C-Cl stretching vibrations (expected ranges: C=O ~1700–1750 cm⁻¹; C-Cl ~550–800 cm⁻¹).
  • Mass Spectrometry (MS) : Analyze fragmentation patterns to confirm molecular weight and substituent positions.
    Ensure reproducibility by triplicate measurements and calibration against reference compounds .

Q. What synthetic routes are feasible for this compound, and how can purity be optimized?

  • Methodological Answer :

  • Synthesis : Consider Friedel-Crafts acylation of chlorinated precursors or halogenation of butenone derivatives. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Use fractional distillation or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate). Validate purity via gas chromatography (GC) with flame ionization detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer :

  • Comparative Kinetic Studies : Conduct time-resolved experiments under varying temperatures and solvent polarities to identify rate-determining steps.
  • Computational Modeling : Use DFT to map potential energy surfaces for competing pathways (e.g., nucleophilic substitution vs. elimination). Compare activation energies with experimental Arrhenius parameters.
  • Isotopic Labeling : Track chlorine migration using ³⁶Cl-labeled substrates to distinguish between intramolecular rearrangements and bimolecular processes .

Q. What strategies are effective for analyzing the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous matrices. Quantify degradation products via HPLC-MS and identify intermediates using high-resolution orbitrap systems.
  • Microcosm Experiments : Simulate soil or aquatic environments with controlled microbial communities. Monitor chloride ion release via ion chromatography as a proxy for dechlorination activity.
  • QSPR Modeling : Develop quantitative structure-property relationships to predict half-lives based on substituent electronegativity and steric effects .

Q. How can advanced statistical methods improve the interpretation of toxicological data for this compound?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to toxicity datasets (e.g., LC₅₀, EC₅₀) to identify confounding variables (e.g., pH, temperature).
  • Bayesian Inference : Model dose-response relationships with Markov Chain Monte Carlo (MCMC) sampling to quantify uncertainty in threshold limits.
  • Meta-Analysis : Aggregate data from heterogeneous studies using random-effects models to assess reproducibility and publication bias .

Data Presentation and Validation Guidelines

  • Tables : Include error margins (e.g., ±SD) and statistical significance markers (e.g., asterisks for p <0.05) .
  • Figures : Use Arrhenius plots for kinetic data or 3D molecular orbitals for computational results. Ensure axis labels follow SI units .
  • Referencing : Cite peer-reviewed journals and authoritative databases (e.g., PubChem, CAS) while avoiding non-scientific sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.